molecular formula C14H14O2S2 B14076092 Benzene, [[(methylthio)phenylmethyl]sulfonyl]- CAS No. 102677-59-8

Benzene, [[(methylthio)phenylmethyl]sulfonyl]-

Cat. No.: B14076092
CAS No.: 102677-59-8
M. Wt: 278.4 g/mol
InChI Key: LLNLTVAOJGSOPR-UHFFFAOYSA-N
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Description

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is a chemical compound with the molecular formula C14H14O2S2 It is known for its unique structure, which includes a benzene ring substituted with a methylthio group and a phenylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- typically involves the reaction of benzene derivatives with sulfonyl chlorides and thiols. One common method is the Friedel-Crafts alkylation, where benzene reacts with a sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The methylthio group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: AlCl3, FeCl3, H2SO4

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [[(methylthio)phenylmethyl]sulfonyl]- involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, while the methylthio group can participate in nucleophilic reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (methylthio)-: Similar structure but lacks the sulfonyl group.

    Benzene, (phenylmethylsulfonyl)-: Similar structure but lacks the methylthio group.

Uniqueness

Benzene, [[(methylthio)phenylmethyl]sulfonyl]- is unique due to the presence of both the methylthio and phenylmethylsulfonyl groups, which confer distinct reactivity and properties compared to its analogs

Properties

CAS No.

102677-59-8

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

[benzenesulfonyl(methylsulfanyl)methyl]benzene

InChI

InChI=1S/C14H14O2S2/c1-17-14(12-8-4-2-5-9-12)18(15,16)13-10-6-3-7-11-13/h2-11,14H,1H3

InChI Key

LLNLTVAOJGSOPR-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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